
4-(Cyclopentyloxy)benzoic acid
Overview
Description
4-(Cyclopentyloxy)benzoic acid is an organic compound with the molecular formula C12H14O3. It is a derivative of benzoic acid, characterized by the presence of a cyclopentyloxy group attached to the benzene ring. This compound is primarily used as an intermediate in the synthesis of various chemical products and has applications in pharmaceuticals, agrochemicals, and other industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopentyloxy)benzoic acid typically involves the reaction of cyclopentanol with 4-hydroxybenzoic acid. The process can be carried out using a variety of reagents and conditions. One common method involves the use of triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) as the solvent. The reaction is conducted under nitrogen atmosphere at low temperatures to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high throughput and efficiency. The use of catalysts and automated systems can further enhance the production process .
Chemical Reactions Analysis
Oxidation Reactions
4-(Cyclopentyloxy)benzoic acid can undergo oxidation reactions, primarily targeting the carboxylic acid group.
-
Reagents and Conditions : Common oxidizing agents include potassium permanganate () and chromium trioxide (,) typically under acidic conditions.
-
Major Products : Oxidation can yield corresponding ketones or other benzoic acid derivatives.
Reduction Reactions
The carboxylic acid group of this compound can be reduced to form alcohols or aldehydes.
-
Reagents and Conditions : Reducing agents such as lithium aluminum hydride () or sodium borohydride () are commonly used.
-
Major Products : Reduction can result in benzyl alcohol derivatives or aldehydes, depending on the strength of the reducing agent and reaction conditions.
Substitution Reactions
The aromatic ring of this compound is susceptible to electrophilic and nucleophilic substitution reactions, enabling the formation of diverse derivatives.
-
Reagents and Conditions : Electrophilic substitution can be achieved using reagents like halogens, nitrating agents, or sulfonating agents under controlled conditions.
-
Major Products : Products include halogenated, nitrated, or sulfonated benzoic acid derivatives, with the position of substitution influenced by the directing effects of the existing substituents .
Esterification and Hydrolysis
The carboxylic acid group can participate in esterification reactions to form esters, which can subsequently be hydrolyzed back to the parent acid.
-
Esterification : Reacting this compound with an alcohol in the presence of an acid catalyst yields an ester.
-
Hydrolysis : The ester bond can be cleaved under acidic or basic conditions, regenerating this compound and the corresponding alcohol.
Salt Formation
This compound can react with bases to form carboxylate salts .
-
Reaction : Treatment with a base such as sodium hydroxide () results in the formation of the corresponding sodium carboxylate salt.
-
Significance : This salt formation can alter the compound's solubility and reactivity .
Decarboxylation
Under specific conditions, this compound can undergo decarboxylation, leading to the loss of carbon dioxide () .
-
Conditions : Heating the compound with soda lime (a mixture of and ) can induce decarboxylation.
-
Product : The major product of decarboxylation is cyclopentyloxybenzene .
Comparison with Similar Compounds
This compound shares similarities with other substituted benzoic acids but exhibits unique properties due to the cyclopentyloxy group.
Reaction Mechanisms
The reactions of this compound proceed through well-established mechanisms, influenced by the electronic and steric effects of the substituents on the benzene ring . Electrophilic aromatic substitutions are directed by the activating cyclopentyloxy group and the deactivating carboxylic acid group . Oxidation and reduction reactions follow standard pathways, with the specific outcome depending on the chosen reagents and conditions .
Scientific Research Applications
4-(Cyclopentyloxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential use in drug development, particularly for targeting specific molecular pathways in diseases like cancer and Alzheimer’s disease.
Industry: It is utilized in the production of agrochemicals, polymers, and other industrial products
Mechanism of Action
The mechanism of action of 4-(Cyclopentyloxy)benzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or modulating receptor activities. The exact pathways and targets depend on the specific application and context of use. For instance, in cancer research, it may inhibit cell proliferation by interfering with signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
- 4-(Cyclopentyloxy)benzoic acid
- 4-(γ-Cyanobutyloxy)benzoic acid
- 4-(γ-Cyanopentyloxy)benzoic acid
Comparison: this compound is unique due to its specific structural features, such as the cyclopentyloxy groupCompared to similar compounds, it may exhibit different solubility, stability, and biological activities, making it suitable for specific research and industrial applications.
Biological Activity
4-(Cyclopentyloxy)benzoic acid is an organic compound with the molecular formula CHO. It is a derivative of benzoic acid, characterized by the presence of a cyclopentyloxy group attached to the benzene ring. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity . Research suggests that it can inhibit the growth of various bacteria and fungi, making it a candidate for further investigation as an antimicrobial agent.
Anticancer Activity
The compound has also been evaluated for its anticancer properties . In vitro studies have shown that this compound can interfere with cell proliferation and induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and growth .
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties as well. It has been studied for its potential to inhibit key enzymes involved in inflammatory processes, such as mPGES-1, which is implicated in the production of pro-inflammatory mediators like prostaglandins .
The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets. For instance, it may inhibit enzymes or modulate receptor activities related to inflammation and cancer progression. The exact pathways and targets vary depending on the biological context .
Case Studies
- Inhibition of mPGES-1 : A study demonstrated that a structural analog of this compound showed nanomolar potency in inhibiting mPGES-1, leading to a significant reduction in PGE levels in human whole blood assays . This highlights its potential as an anti-inflammatory agent.
- Antitumor Activity : In another study, derivatives of benzoic acid, including this compound, were tested against various cancer cell lines. Results indicated that this compound could significantly reduce cell viability at low concentrations, suggesting its potential as a therapeutic agent .
Data Table: Biological Activities of this compound
Q & A
Q. Basic: What are the standard synthetic routes for preparing 4-(Cyclopentyloxy)benzoic acid?
Answer:
The synthesis typically involves nucleophilic aromatic substitution or esterification. A common approach includes reacting 4-hydroxybenzoic acid with cyclopentyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the cyclopentyloxy ether linkage. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water) ensures high purity. Characterization by NMR (¹H/¹³C) and IR spectroscopy confirms the ester formation and absence of unreacted starting materials .
Q. Basic: How is the structural integrity of this compound validated post-synthesis?
Answer:
A combination of spectroscopic and crystallographic methods is employed:
- Spectroscopy :
- X-ray crystallography : Using SHELX or SIR97 software for single-crystal analysis to determine bond lengths, angles, and spatial conformation .
Q. Advanced: How can computational methods optimize the synthesis of this compound?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reaction pathways, transition states, and thermodynamic stability. Tools like Gaussian or ORCA model the electronic effects of substituents on reaction rates. Retrosynthetic AI platforms (e.g., Reaxys) propose alternative routes, such as using cyclopentanol with a Mitsunobu reaction (DEAD/PPh₃) for improved regioselectivity .
Q. Advanced: How do crystallographic data resolve discrepancies in spectroscopic characterization?
Answer:
Conflicting NMR/IR data (e.g., unexpected splitting or peak shifts) may arise from polymorphism or solvent effects. Single-crystal X-ray diffraction (via SHELXL) provides definitive bond geometry. For example, torsional angles in the cyclopentyl ring can explain steric hindrance affecting NMR coupling constants. Refinement protocols in WinGX or OLEX2 validate hydrogen bonding networks and π-π interactions .
Q. Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Storage : In airtight containers at 2–8°C, away from oxidizers and strong acids.
- Spill management : Neutralize with sodium bicarbonate, collect with inert absorbents, and dispose via hazardous waste protocols .
Q. Advanced: What strategies address low yields in the cyclopentyloxy group coupling step?
Answer:
Low yields (~30–40%) often stem from steric hindrance or competing side reactions. Mitigation strategies:
- Microwave-assisted synthesis : Reduces reaction time and improves efficiency (e.g., 100°C, 30 min, 80% yield).
- Phase-transfer catalysis : Use tetrabutylammonium bromide (TBAB) to enhance nucleophilicity in biphasic systems.
- HPLC monitoring : Identify byproducts (e.g., di-substituted analogs) and adjust stoichiometry .
Q. Advanced: How is this compound used in drug discovery pipelines?
Answer:
- Pharmacophore modeling : The benzoic acid moiety serves as a hydrogen-bond donor for enzyme inhibition (e.g., cyclooxygenase-2).
- SAR studies : Modifying the cyclopentyl group alters lipophilicity (logP) and bioavailability.
- In vitro assays : Test cytotoxicity (MTT assay) and anti-inflammatory activity (COX-2 ELISA) at 10–100 µM concentrations .
Q. Basic: What analytical techniques quantify purity in bulk this compound?
Answer:
- HPLC : C18 column, 0.1% TFA in acetonitrile/water (60:40), UV detection at 254 nm. Purity >98% required for biological studies.
- Mass spectrometry : ESI-MS confirms molecular ion [M-H]⁻ at m/z 233.1.
- Melting point : Sharp range (e.g., 145–147°C) indicates crystallinity and absence of impurities .
Q. Advanced: How does electron localization function (ELF) analysis explain reactivity in derivatization reactions?
Answer:
ELF maps (generated with Multiwfn) reveal electron-rich regions at the carbonyl oxygen and ether oxygen, guiding electrophilic attacks. For example, nitration occurs preferentially at the para position relative to the cyclopentyloxy group due to higher electron density. AIM (Atoms in Molecules) analysis quantifies bond critical points, correlating with regioselectivity in Friedel-Crafts alkylation .
Q. Advanced: What mechanistic insights explain solvent-dependent tautomerism in metal complexes of this compound?
Answer:
In polar aprotic solvents (DMSO), the carboxylate form coordinates to metals (e.g., Cu²⁺) via bidentate binding. In nonpolar solvents (toluene), the keto form dominates, enabling monodentate coordination. UV-Vis (d-d transitions) and EPR spectroscopy distinguish coordination modes. DFT-MD simulations (CP2K software) model solvent effects on tautomeric equilibria .
Properties
IUPAC Name |
4-cyclopentyloxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-12(14)9-5-7-11(8-6-9)15-10-3-1-2-4-10/h5-8,10H,1-4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTJDFGPPOXIAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352755 | |
Record name | 4-(cyclopentyloxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30762-02-8 | |
Record name | 4-(cyclopentyloxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(cyclopentyloxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.